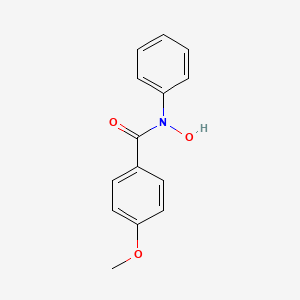

N-hydroxy-4-methoxy-N-phenylbenzamide

説明

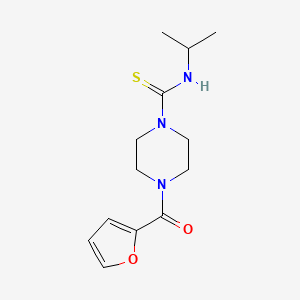

“N-hydroxy-4-methoxy-N-phenylbenzamide” is a chemical compound with the molecular formula C14H13NO3 . It is a derivative of benzamide, which is an organic compound consisting of a carboxyamide group that is attached to a phenyl group .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzamide core with a methoxy group and a phenyl group attached . The molecular weight of this compound is 243.26 g/mol .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 243.26 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 420.2±47.0 °C at 760 mmHg, and a flash point of 208.0±29.3 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .科学的研究の応用

Structural and Spectroscopic Analysis

The structure and absolute configuration of N-phenylbenzamide derivatives, including the impact of substituents on the amide group and the replacement of methoxy groups with hydroxy groups, have been studied using NMR spectrometry and X-ray crystallography. These studies are essential for understanding the molecular properties and potential applications in medicinal chemistry (Galal et al., 2018).

Antioxidant Properties

Research has shown that amino-substituted benzamide derivatives, including those with methoxy and hydroxy groups, exhibit significant antioxidant capacities. These findings are crucial for developing new antioxidant agents, potentially leading to therapeutic applications (Perin et al., 2018).

Antiviral Activity

N-phenylbenzamide derivatives have been synthesized and evaluated for their antiviral activities, especially against Enterovirus 71. Certain derivatives have shown promising results, suggesting potential for developing new antiviral drugs (Ji et al., 2013).

Electromechanical Properties

The relationship between structure and function in N-phenylbenzamide derivatives has been explored, particularly their potential in electronic applications like molecular rectification and conductance. Modifications like methoxy group functionalization can enhance these properties, indicating possible uses in nanoelectronics (Koenigsmann et al., 2016).

Corrosion Inhibition

Studies on N-phenyl-benzamides, particularly those with methoxy substituents, have demonstrated their effectiveness as corrosion inhibitors. This is particularly relevant for mild steel in acidic environments, providing insights into industrial applications for protecting metals (Mishra et al., 2018).

Anti-Hepatitis B Virus Activity

Specific N-phenylbenzamide derivatives have been identified as potential anti-HBV agents. These compounds have shown higher activity against both wild-type and drug-resistant HBV strains compared to conventional treatments, indicating their potential in antiviral therapy (Cui et al., 2020).

Biosensing Applications

N-phenylbenzamide derivatives have been used in the development of sensitive biosensors. For example, modified electrodes with these compounds have been employed for the determination of biomolecules like glutathione, showcasing their utility in analytical chemistry and diagnostics (Karimi-Maleh et al., 2014).

Safety and Hazards

特性

IUPAC Name |

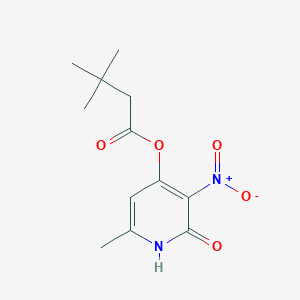

2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-12(2)10(11(14)15)7-8-3-5-9(13)6-4-8/h3-6,10,13H,7H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJGAKCAAJOICV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CC1=CC=C(C=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00929505 | |

| Record name | N,N-Dimethyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17350-74-2, 13664-49-8 | |

| Record name | NSC45512 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrazolo[1,5-b]pyridazine-3-sulfonyl fluoride](/img/structure/B2979055.png)

![Propyl {[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2979063.png)

![4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2979064.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide](/img/structure/B2979067.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2979068.png)

![Benzo[d]thiazol-2-ylmethyl 1-naphthoate](/img/structure/B2979071.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2979074.png)

![tert-Butyl 3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxylate](/img/structure/B2979075.png)